

Genotoxicity Assessment of Disperse Violet 1: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Disperse Violet 1*

Cat. No.: *B121737*

[Get Quote](#)

This guide provides a comprehensive assessment of the genotoxicity of the anthraquinone dye, **Disperse Violet 1**, in comparison to other structurally related and commonly used disperse dyes: Disperse Red 1, Disperse Orange 1, and Disperse Red 13. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions regarding the use and potential risks associated with these compounds.

Comparative Genotoxicity Data

The genotoxic potential of a substance refers to its ability to damage the genetic material (DNA) of cells, which can lead to mutations and potentially cancer. Several standardized assays are used to evaluate the genotoxicity of chemicals. The following tables summarize the available quantitative and qualitative data for **Disperse Violet 1** and its alternatives from key genotoxicity studies.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce mutations in different strains of the bacterium *Salmonella typhimurium*.

Dye	S. typhimurium Strains	Metabolic Activation (S9)	Result	Quantitative Data (Revertant Colonies)
Disperse Violet 1	TA98, TA100, TA1535, TA1537	With and Without	Conflicting Results[1]	Not consistently reported in public literature. Some studies show positive results, particularly in strain TA1537, while others are negative.
Disperse Red 1	TA98, TA100	With	Positive[2]	Specific revertant colony counts are not consistently reported, but studies confirm mutagenicity.
Disperse Orange 1	TA98, YG1041	Not Specified	Positive[3][4][5]	Induces frameshift mutations.
Disperse Red 13	TA98, YG1041	Without	Positive[6]	Induces frameshift mutations.

Table 2: In Vitro Micronucleus Test Results

The in vitro micronucleus test assesses chromosomal damage by detecting the formation of small, secondary nuclei (micronuclei) in cultured cells.

Dye	Cell Type	Concentration	Result	Frequency of Micronucleated Cells
Disperse Violet 1	Not Specified	Not Specified	Positive in some in vitro studies[1]	Specific quantitative data not readily available.
Disperse Red 1	Human Lymphocytes & HepG2 cells	0.2 - 2.0 µg/mL	Positive[2][7]	Dose-dependent increase. At 0.2 µg/mL, ~100% of control in lymphocytes.
Disperse Orange 1	Human Lymphocytes & HepG2 cells	0.2 - 2.0 µg/mL	Positive[3][7]	Dose-dependent increase. At 0.2 µg/mL, ~100% of control in lymphocytes.
Disperse Red 13	Human Lymphocytes	Not Specified	Positive[6]	Increased chromosomal damage observed.

Table 3: In Vivo Genotoxicity Test Results

In vivo tests are conducted in living organisms to assess the genotoxic effects of a substance in a whole biological system.

Dye	Assay	Animal Model	Dose	Target Tissue	Result	Quantitative Data
Disperse Violet 1	Micronucleus Assay	Not Specified	Not Specified	Not Specified	Negative in vivo[1]	The SCCS opinion states that in vivo tests did not confirm the in vitro positive results, but specific data is not provided.
Disperse Red 1	Micronucleus Assay	Mouse	0.5 & 50 mg/kg bw	Bone Marrow	Positive[8]	Increased frequency of micronucleated polychromatic erythrocytes.
Disperse Red 1	Comet Assay	Mouse	0.005 mg/kg bw	Liver	Positive[8]	Increased primary DNA damage.
Disperse Red 1	Comet Assay	Mouse	100 & 500 mg/kg	Testis	Positive[9]	Increased DNA damage.

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are outlined below, based on internationally recognized guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This test evaluates the ability of a substance to induce reverse mutations at the histidine locus in various strains of *Salmonella typhimurium*.

- Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and *E. coli* WP2 uvrA or TA102.
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.
- Procedure (Plate Incorporation Method):
 - The test substance, bacterial culture, and S9 mix (if applicable) are mixed with molten top agar.
 - The mixture is poured onto minimal glucose agar plates.
 - Plates are incubated at 37°C for 48-72 hours.
- Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This assay detects damage to chromosomes or the mitotic apparatus in the bone marrow of rodents.

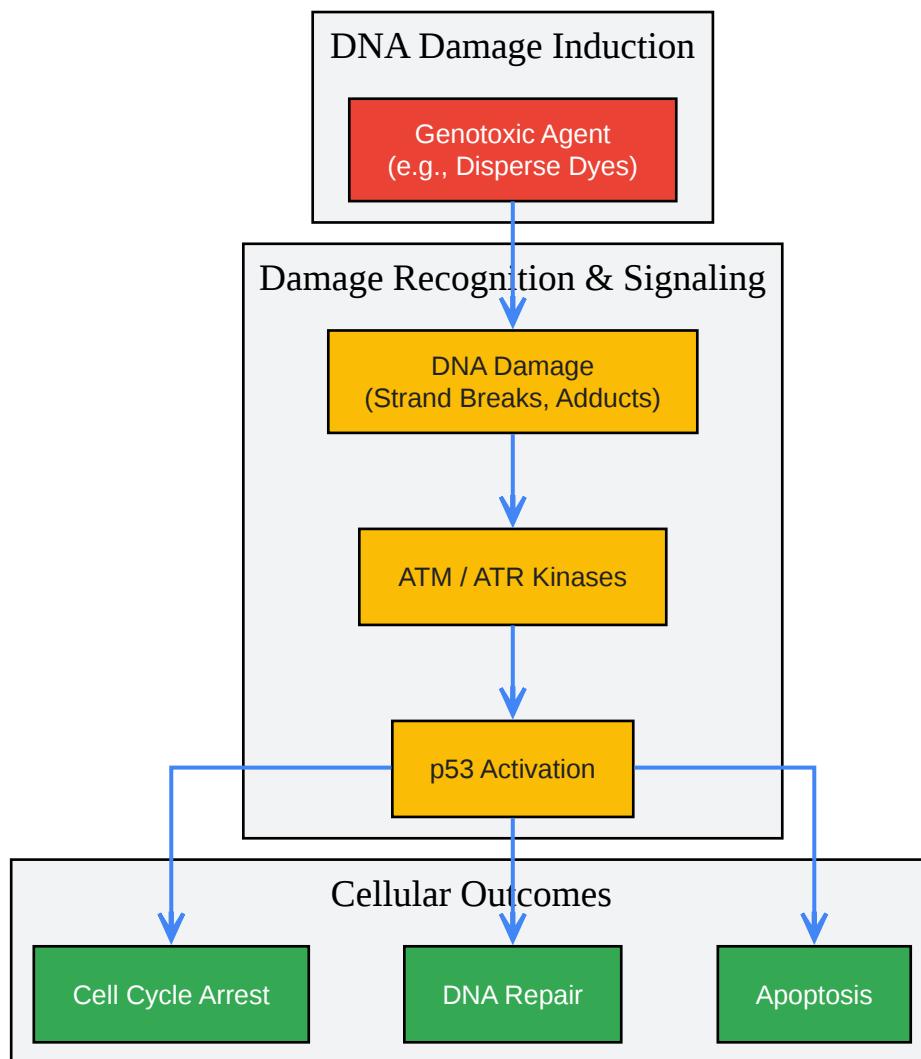
- Animal Model: Typically mice or rats are used.
- Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three or more dose levels.

- Sample Collection: Bone marrow is collected from the femur at appropriate time intervals after the last administration (usually 24 and 48 hours).
- Slide Preparation and Analysis:
 - Bone marrow cells are flushed, smeared on slides, and stained (e.g., with Giemsa).
 - At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei.
 - The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess cytotoxicity.
- Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a positive result.

In Vivo Mammalian Alkaline Comet Assay - OECD 489

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells from various tissues.

- Animal Model and Dosing: Similar to the micronucleus test, rodents are treated with the test substance.
- Tissue Collection and Cell Preparation: Tissues of interest (e.g., liver, kidney, blood) are collected, and a single-cell suspension is prepared.
- Procedure:
 - Cells are embedded in a low-melting-point agarose on a microscope slide.
 - The cells are lysed to remove membranes and proteins, leaving behind the DNA (nucleoids).
 - The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA.

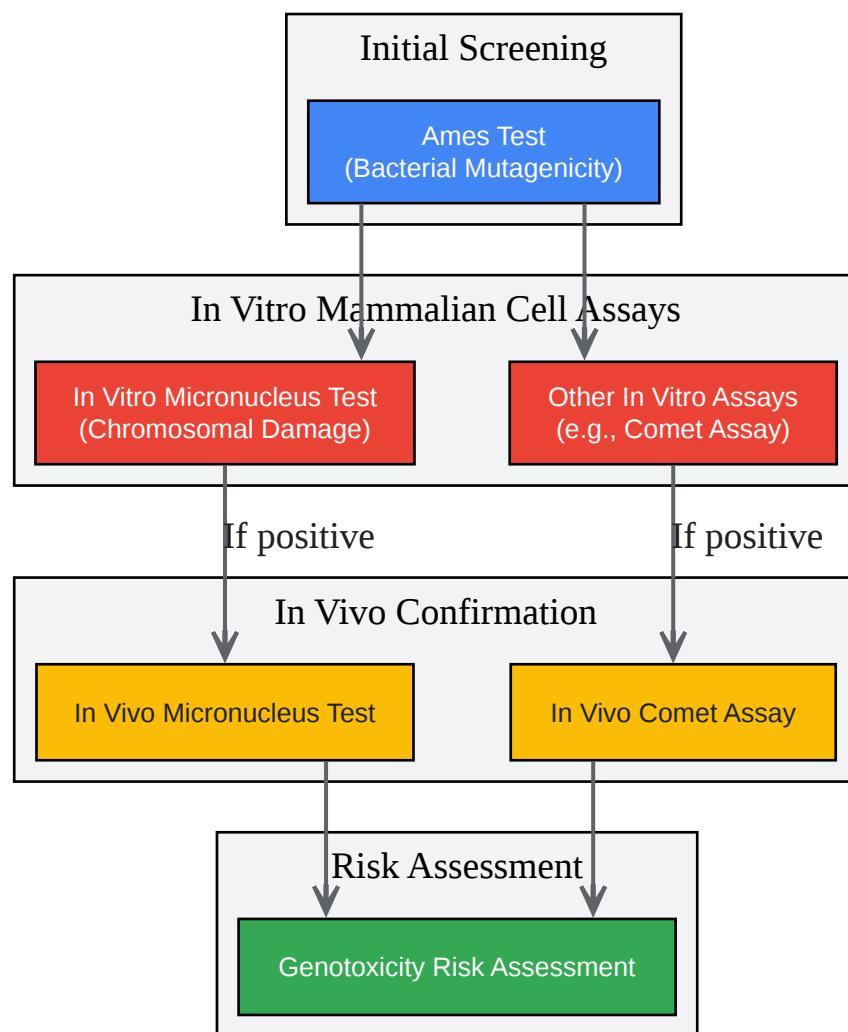

- Electrophoresis is performed, causing fragmented DNA to migrate away from the nucleus, forming a "comet tail."
- Visualization and Analysis:
 - The DNA is stained with a fluorescent dye.
 - The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified using image analysis software. Common parameters include % Tail DNA and Tail Moment.
- Data Analysis: A statistically significant, dose-dependent increase in DNA damage in the treated groups compared to the control group indicates a genotoxic effect.

Signaling Pathways and Experimental Workflows

Genotoxic agents can trigger complex cellular signaling pathways that are involved in DNA damage detection, cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis (programmed cell death).

DNA Damage Response Signaling Pathway

A key pathway activated in response to DNA damage involves the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases phosphorylate a cascade of downstream proteins, including the tumor suppressor p53. Activated p53 can halt the cell cycle to allow time for DNA repair or induce apoptosis if the damage is irreparable.



[Click to download full resolution via product page](#)

Figure 1: Simplified DNA damage response pathway initiated by genotoxic agents.

General Experimental Workflow for Genotoxicity Assessment

The assessment of a compound's genotoxicity typically follows a tiered approach, starting with *in vitro* assays and progressing to *in vivo* studies if necessary.

[Click to download full resolution via product page](#)

Figure 2: Tiered workflow for assessing the genotoxicity of a chemical compound.

Conclusion

The available data indicates that **Disperse Violet 1** has shown some evidence of genotoxicity in in vitro tests, but these findings were not confirmed in in vivo studies, leading the Scientific Committee on Consumer Safety (SCCS) to conclude it has no in vivo genotoxic potential.^[1] However, the lack of publicly available quantitative data for **Disperse Violet 1** makes a direct and robust comparison with alternative dyes challenging.

In contrast, Disperse Red 1, Disperse Orange 1, and Disperse Red 13 have all demonstrated positive results in both in vitro mutagenicity and clastogenicity assays. Furthermore, in vivo

studies on Disperse Red 1 have confirmed its ability to induce chromosomal and primary DNA damage in mice.^{[8][9]}

For researchers and professionals in drug development, the choice of a dye should consider this genotoxicity profile. While **Disperse Violet 1** may appear to be a safer alternative based on the current regulatory assessment, the conflicting in vitro data warrants a cautious approach. The other disperse dyes included in this comparison show clearer evidence of genotoxic activity and should be handled with appropriate safety measures. Further research providing transparent, quantitative data for **Disperse Violet 1** would be beneficial for a more definitive risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ec.europa.eu [ec.europa.eu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The azo dye Disperse Orange 1 induces DNA damage and cytotoxic effects but does not cause ecotoxic effects in Daphnia similis and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The azo dye Disperse Red 13 and its oxidation and reduction products showed mutagenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The azo dyes Disperse Red 1 and Disperse Orange 1 increase the micronuclei frequencies in human lymphocytes and in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Genotoxicity Assessment of Disperse Violet 1: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b121737#genotoxicity-assessment-of-disperse-violet-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com